molecular formula C11H13N3O2 B2597618 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 878218-58-7

1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2597618
CAS RN: 878218-58-7
M. Wt: 219.244
InChI Key: PRHJJQGNCUDYOZ-UHFFFAOYSA-N
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Description

“1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound with the linear formula C11H13N3O2. Its CAS Number is 878218-58-7 and it has a molecular weight of 219.25 .


Molecular Structure Analysis

The molecular structure of “1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is characterized by a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound . This core is substituted at the 1-position with an isopropyl group and at the 6-position with a methyl group .

Scientific Research Applications

Kinase Inhibition

Pyrazolopyridines, which include the compound , have been shown to inhibit the activity of various kinases. Kinases are enzymes involved in numerous cellular processes, and their inhibition is a promising strategy for the development of drugs for cancer, inflammatory diseases, and other conditions.

Suzuki–Miyaura Cross-Coupling

The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Thiophene Derivatives

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The compound , being a heterocyclic compound, could potentially be used in the synthesis of thiophene derivatives .

Antifungal Activity

In the electrostatic region, the benzene ring of the indazole hovered in the blue blocks . This indicates that electropositivity was beneficial for the antifungal activity .

Synthesis of Porphyrin

The compound could potentially be used in the synthesis of meso-substituted trans-A2B2-porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−).

Biginelli Reaction

The compound could potentially be used in the Biginelli reaction . This is a one-pot multicomponent reaction that allows the synthesis of a variety of heterocyclic compounds .

Future Directions

The pyrazolo[3,4-b]pyridine core is a structure of interest in medicinal chemistry due to its similarity to the purine bases adenine and guanine . Therefore, future research may focus on the synthesis and biomedical applications of compounds with this core structure .

properties

IUPAC Name

6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-6(2)14-10-8(5-12-14)4-9(11(15)16)7(3)13-10/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHJJQGNCUDYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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